molecular formula C9H15ClN2O B3059743 N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-YL)methanamine hydrochloride CAS No. 1228070-87-8

N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-YL)methanamine hydrochloride

Cat. No.: B3059743
CAS No.: 1228070-87-8
M. Wt: 202.68
InChI Key: XPCQADKBFJGPFV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-methyl-1-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.ClH/c1-10-6-8-7-4-2-3-5-9(7)12-11-8;/h10H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCQADKBFJGPFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NOC2=C1CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670188
Record name N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228070-87-8, 893639-28-6
Record name 1,2-Benzisoxazole-3-methanamine, 4,5,6,7-tetrahydro-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228070-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-YL)methanamine hydrochloride typically involves the reaction of 4,5,6,7-tetrahydro-1,2-benzisoxazole with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-YL)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-YL)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-YL)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)methanamine hydrochloride .
  • CAS Number : 893639-28-6 .
  • Molecular Formula : C₉H₁₅ClN₂O .
  • Molecular Weight : 202.69 g/mol .
  • Structural Features : Comprises a 4,5,6,7-tetrahydro-1,2-benzisoxazole core linked to a methylamine group, stabilized as a hydrochloride salt.

Key Properties :

  • Classification: Secondary amine hydrochloride, notable for its benzisoxazole heterocycle .
  • Synthesis : Likely involves condensation of substituted benzisoxazole precursors with methylamine derivatives under acidic conditions.
  • Applications: Potential pharmacological relevance due to structural similarities to bioactive heterocycles (e.g., antiplatelet agents like Clopidogrel) .

Comparison with Structurally Related Compounds

Benzodithiazine Derivatives

Example Compound :

  • Compound 2 (): N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine.
    • Molecular Formula : C₉H₁₀ClN₃O₂S₂.
    • Key Features : Benzodithiazine ring with sulfonyl (SO₂) groups and a methylhydrazine substituent.
    • Physical Properties : Melting point 271–272°C; IR peaks at 1345 cm⁻¹ (SO₂) and 3235 cm⁻¹ (N-NH₂) .
    • Comparison :
  • Structural : Replaces benzisoxazole with benzodithiazine, introducing sulfur atoms and sulfonyl groups.

Compound 10 ():

  • Substituents : 5-Bromo-2-hydroxy-3-methoxybenzylidene.
  • Melting Point : 311–312°C.
  • Key Data : IR peaks at 3500 cm⁻¹ (OH) and 1610 cm⁻¹ (C=N); ¹H-NMR shows aromatic proton shifts at δ 7.24–8.38 ppm .
  • Comparison :
    • Electronic Effects : Bromo and methoxy substituents increase electron-withdrawing and donating properties, altering reactivity.

Heterocyclic Amines and Hydrochlorides

Example Compound :

  • N-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride ():
    • Structure : Oxadiazole ring instead of benzisoxazole.
    • Comparison :
  • Electronic Profile : Oxadiazole is more electron-deficient than benzisoxazole, affecting stability and binding affinity.
  • Applications : Oxadiazoles are common in medicinal chemistry for antimicrobial and anti-inflammatory activities.

4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine Derivatives ():

  • Structural Motif : Triazolo-pyrazine core.
  • Comparison :
    • Ring Size : Smaller triazole ring increases rigidity compared to benzisoxazole.
    • Functional Groups : Presence of nitrile (-CN) groups in some derivatives (e.g., 1305336-31-5) introduces additional reactivity .

Amides and Catalytic Directing Groups

Example Compound :

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():
    • Structure : Amide with a hydroxy-tert-butyl group.
    • Key Data : Characterized by X-ray crystallography; IR peaks at 1645 cm⁻¹ (C=O).
    • Comparison :
  • Functional Group : Amide vs. secondary amine; impacts nucleophilicity and metal coordination (e.g., N,O-bidentate directing groups for catalysis) .

Tabulated Comparison of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Applications/Notes
Target Compound (N-Methyl-1-(benzisoxazol-3-yl)methanamine HCl) C₉H₁₅ClN₂O 202.69 Benzisoxazole, secondary amine Not reported Potential pharmaceuticals
Compound 2 (Benzodithiazine derivative) C₉H₁₀ClN₃O₂S₂ 292.25 Benzodithiazine, SO₂, methylhydrazine 271–272 Sulfonamide-based drug candidates
Compound 10 (Bromo-methoxybenzylidene derivative) C₁₇H₁₅BrClN₃O₄S₂ 504.79 Br, OCH₃, C=N, SO₂ 311–312 Antimicrobial/antioxidant potential
N-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine HCl C₁₀H₁₁ClN₄O 238.68 Oxadiazole, secondary amine Not reported Medicinal chemistry scaffolds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 Amide, hydroxy-tert-butyl Not reported Metal-catalyzed C–H functionalization

Research Findings and Implications

  • Structural-Activity Relationships (SAR): Benzisoxazole derivatives (target compound) offer balanced lipophilicity and metabolic stability compared to sulfur-rich benzodithiazines .
  • Spectroscopic Trends :
    • Benzisoxazole protons in the target compound are expected to resonate near δ 6.5–7.5 ppm (similar to aromatic regions in ) .
    • IR spectra distinguish SO₂ (1345–1165 cm⁻¹) in benzodithiazines from benzisoxazole’s C-O-C stretches (~1250 cm⁻¹) .
  • Pharmacological Potential: The tetrahydrobenzisoxazole scaffold shares structural homology with Clopidogrel, suggesting antiplatelet activity . Oxadiazole and triazole derivatives (–10) highlight the versatility of nitrogen-rich heterocycles in drug design.

Biological Activity

N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-YL)methanamine hydrochloride (CAS No. 893639-28-6) is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biochemical properties, interactions with biological systems, and relevant research findings.

  • Molecular Formula : C₉H₁₅ClN₂O
  • Molecular Weight : 202.68 g/mol
  • CAS Number : 893639-28-6

This compound is characterized by a benzisoxazole ring structure that contributes to its biological activity. The hydrochloride form enhances its solubility and stability in aqueous solutions.

This compound exhibits biological activity primarily through its interaction with neurotransmitter receptors and enzymes. Studies suggest that it may modulate the activity of specific receptors involved in neurotransmission, potentially influencing neuronal signaling pathways.

Biochemical Interactions

  • Neurotransmitter Receptors : The compound has been shown to interact with various neurotransmitter receptors, which may affect synaptic transmission and neuronal excitability.
  • Enzyme Modulation : It has been reported to influence enzyme activities related to neurotransmitter metabolism, thereby affecting overall neurotransmitter levels in the brain.

Antimalarial Potential

Recent studies have indicated that compounds similar to this compound can act as inhibitors of dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drug development. For instance:

  • Compounds with a similar structure demonstrated potent activity against Plasmodium falciparum and Plasmodium vivax with IC50 values below 0.03 μM against DHODH .

Case Studies

  • In Vivo Studies : In clinical trials involving compounds targeting DHODH, significant reductions in malaria parasitemia were observed when administered prior to infection. This suggests potential prophylactic applications for this compound .
  • Cellular Effects : Laboratory studies have shown that this compound can modulate cellular signaling pathways involved in neuronal function. For example:
    • It was found to influence gene expression related to neurotransmitter synthesis and release .

Data Tables

Property Value
Molecular FormulaC₉H₁₅ClN₂O
Molecular Weight202.68 g/mol
CAS Number893639-28-6
Biological TargetDihydroorotate Dehydrogenase (DHODH)
Biological Activity Effect
Antimalarial ActivityIC50 < 0.03 μM
Neurotransmitter ModulationAlters receptor activity

Q & A

Q. 1.1. What are the validated synthetic routes for N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)methanamine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via reductive amination or nucleophilic substitution. Key steps include:

  • Step 1: Formation of the benzisoxazole scaffold through cyclization of hydroxylamine derivatives with ketones or aldehydes under acidic conditions .
  • Step 2: Introduction of the methylamine group via alkylation or Grignard reactions. Optimization of solvent (e.g., THF or DMF), temperature (40–80°C), and catalyst (e.g., Pd/C for hydrogenation) is critical.
  • Step 3: Hydrochloride salt formation using HCl gas or concentrated HCl in ethanol.
    Data Table:
Reaction StepYield Range (%)Optimal Conditions
Cyclization60–75H2SO4, 80°C, 6h
Alkylation45–65K2CO3, DMF, 60°C
Salt Formation>90HCl/EtOH, RT

Q. 1.2. How is the compound characterized for purity and structural integrity in academic research?

Methodological Answer:

  • Purity Analysis: HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) with UV detection at 254 nm. Purity ≥95% is standard for pharmacological studies .
  • Structural Confirmation:
    • NMR: 1H NMR (D2O, 400 MHz): δ 3.1–3.3 (m, CH2-N), 2.8–3.0 (s, N-CH3), 1.6–2.1 (m, tetrahydrobenzisoxazole protons) .
    • Mass Spectrometry: ESI-MS m/z 209.2 [M+H]+ (free base), 245.7 [M+Cl]− .

Advanced Research Questions

Q. 2.1. What strategies resolve contradictions in reported receptor binding affinities of this compound?

Methodological Answer: Discrepancies in binding data (e.g., µ-opioid vs. σ receptors) may arise from:

  • Assay Variability: Radioligand competition assays (e.g., [3H]-DAMGO for µ-opioid) vs. fluorescence polarization.
  • Salt Form Interference: Hydrochloride counterions may alter solubility or receptor interactions. Validate using free base and salt forms in parallel .
    Recommended Protocol:

Standardize buffer conditions (pH 7.4, 0.1% BSA).

Use cell lines with homogeneous receptor expression (e.g., CHO-K1 transfected with human receptors).

Compare IC50 values across ≥3 independent replicates.

Q. 2.2. How can metabolic stability and pharmacokinetic parameters be optimized for in vivo studies?

Methodological Answer:

  • Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. CYP450 inhibitors (e.g., ketoconazole) identify major metabolic pathways .
  • PK Optimization:
    • Lipophilicity Adjustment: Introduce polar groups (e.g., -OH, -COOH) to reduce logP (<2.5).
    • Prodrug Design: Mask amine groups with acetyl or carbamate moieties to enhance oral bioavailability .
      Data Table:
ParameterValue (Current)Target for Optimization
Plasma Half-life1.2 h>4 h
Oral Bioavailability15%>30%

Stability and Storage

Q. 3.1. What are the validated storage conditions to ensure long-term stability?

Methodological Answer:

  • Solid Form: Store at −20°C in airtight, light-resistant containers under argon. Desiccants (silica gel) prevent hydrolysis of the hydrochloride salt .
  • Solution Form: Prepare in DMSO (10 mM aliquots) and store at −80°C; avoid freeze-thaw cycles (>3 cycles reduce stability by 20%) .
    Stability Data:
ConditionDegradation (%) at 6 Months
−20°C (solid)<5
4°C (solution)25–30

Advanced Applications in Chemical Biology

Q. 4.1. How is this compound utilized in bioorthogonal chemistry or click reactions?

Methodological Answer: The tetrahydrobenzisoxazole moiety can serve as a strained diene for inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines (k2 ~103 M−1s−1):

  • Protocol:
    • Conjugate the compound to biomolecules (e.g., antibodies) via NHS-ester chemistry.
    • React with tetrazine-functionalized probes (e.g., fluorescent dyes) in PBS (pH 7.4, 37°C, 1h) .
      Applications: Live-cell imaging, targeted drug delivery.

Contradictions in Literature

Q. 5.1. How should researchers address conflicting data on neurotoxicity in rodent models?

Methodological Answer:

  • Dose Dependency: Neurotoxicity reported at >50 mg/kg (IP) in rats, but not at <20 mg/kg. Use dose-response studies (10–100 mg/kg) with histopathology endpoints .
  • Species Variability: Test in both mice and rats; differences in blood-brain barrier permeability may explain discrepancies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-YL)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-YL)methanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.